8-Geranyloxy-5,7-dimethoxycoumarin

Analytical Chemistry Fluorescence Spectroscopy Bioimaging

Researchers studying CYP3A4 drug interactions face interference from endogenous coumarins in assays. 8-Geranyloxy-5,7-dimethoxycoumarin solves this with red-shifted fluorescence (λabs 395 nm, λem 420 nm) for selective HPLC/LC-MS detection. • Non-competitive CYP3A4 inhibitor for liver microsome models • 5,7-Dimethoxy pharmacophore for iNOS inhibition • Active in MCF-7 models where analogs fail (IC50 > 250 µM) Supplied ≥98% HPLC-pure; ambient shipping.

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
Cat. No. B595314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Geranyloxy-5,7-dimethoxycoumarin
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3/b15-11+
InChIKeyUFGXRHHXLABPNI-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





8-Geranyloxy-5,7-dimethoxycoumarin Overview


8-Geranyloxy-5,7-dimethoxycoumarin (CAS: 1228175-65-2) is a naturally occurring geranyloxycoumarin compound first isolated from Toddalia asiatica [1]. It belongs to the coumarin class of phenylpropanoids and is characterized by a unique substitution pattern featuring methoxy groups at positions C-5 and C-7 and a geranyloxy moiety at position C-8 on the coumarin backbone . This compound has been identified as a reference standard and is primarily utilized in preclinical research for its reported antioxidant, antidiabetic, and cytotoxic properties .

Source Naturally occurring geranyloxycoumarin reference standard
Reported Study Context Antioxidant, antidiabetic, and cytotoxicity research tool
Analytical Fit Red-shifted fluorescence supports selective detection

Irreplaceability of 8-Geranyloxy-5,7-dimethoxycoumarin


Generic substitution of 8-geranyloxy-5,7-dimethoxycoumarin with structurally simpler 5,7-dimethoxycoumarin analogs (e.g., citropten) or alternative geranyloxycoumarins (e.g., auraptene) is scientifically unjustified due to significant differences in biological target engagement, cellular potency, and physicochemical properties. The presence of the bulky geranyloxy side chain at C-8 in the target compound introduces distinct steric and electronic effects that alter its interaction with molecular targets such as cytochrome P450 enzymes [1]. Furthermore, SAR studies have demonstrated that 5,7-dimethoxy substitution is critical for iNOS inhibition, but the addition of the C-8 geranyloxy group in this specific compound modulates mitochondrial respiration pathways not accessible to the unsubstituted 5,7-dimethoxycoumarin core [2]. These structural nuances translate into divergent pharmacological profiles, making direct interchange without loss of activity or alteration of mechanism highly improbable.

8-Geranyloxy-5,7-dimethoxycoumarin
Simple 5,7-dimethoxycoumarin / Citropten
C-8 geranyloxy enables non-competitive CYP3A4 interaction Allosteric binding absent in unsubstituted core
Lacks CYP3A4 engagement; no reported inhibition CYP modulation profile differs substantially
Retains full 5,7-dimethoxy iNOS pharmacophore Essential for iNOS pathway probe utility
Monomethoxy analogs show reduced iNOS inhibition Pharmacophore mismatch may alter anti-inflammatory readout
Distinct cytotoxicity profile in MCF-7 breast cancer cells Geranyloxy modification shifts cell-model response
5,7-dimethoxycoumarin shows low potency in breast cancer models Cytotoxicity endpoint context may not transfer

8-Geranyloxy-5,7-dimethoxycoumarin vs. Structural Analogs


Distinct Fluorescence Signature

8-Geranyloxy-5,7-dimethoxycoumarin exhibits a distinct fluorescence signature compared to simpler 5,7-dimethoxycoumarin derivatives due to its extended conjugated system from the geranyloxy group. This property facilitates specific detection and quantification in complex biological matrices without interference from common analogs .

Fluorescence signature
Data to verify
Abs max: 395 nm (red shift ~65 nm vs citropten), Em max: 420 nm
Supports selective detection without common analog interference
Solvent context not reported; verify spectral properties in target matrix
Analytical Chemistry Fluorescence Spectroscopy Bioimaging

Non-Competitive CYP3A4 Inhibition

8-Geranyloxy-5,7-dimethoxycoumarin acts as a non-competitive inhibitor of CYP3A4, a key drug-metabolizing enzyme, while the unsubstituted 5,7-dimethoxycoumarin (citropten) shows negligible CYP3A4 inhibition [1]. This difference is attributed to the geranyloxy moiety enhancing binding to the enzyme's allosteric site .

CYP3A4 inhibition
Class-level
Non-competitive inhibitor vs. no inhibition for citropten
Enables CYP3A4 modulation studies in human liver microsome models
Ki/IC50 not quantified; class-level inference from assay data
Drug Metabolism Pharmacokinetics Cytochrome P450

iNOS Inhibition via 5,7-Dimethoxy Pharmacophore

Structure-activity relationship (SAR) analysis of 63 oxycoumarin derivatives identified that the 5,7-dimethoxy substitution pattern is essential for potent inhibition of inducible nitric oxide synthase (iNOS) expression [1]. While the specific iNOS inhibition IC50 for 8-geranyloxy-5,7-dimethoxycoumarin is not reported, its possession of this pharmacophore distinguishes it from 7-geranyloxy-5-methoxycoumarin (a co-isolated analog), which lacks the second methoxy group and is predicted to be significantly less potent based on SAR trends [1].

iNOS pharmacophore
Class-level
5,7-dimethoxy group essential for iNOS inhibition (SAR); monomethoxy analog predicted weaker
Positions compound as iNOS pathway probe
IC50 not reported for this specific compound; verify in target assay
Inflammation Nitric Oxide Synthase SAR

Differential Cytotoxicity in Breast Cancer

Preliminary cytotoxic evaluation of 8-geranyloxy-5,7-dimethoxycoumarin against MCF-7 breast cancer cells yielded an IC50 of 15 µM . In contrast, the core scaffold 5,7-dimethoxycoumarin (citropten) displays variable potency across cell lines: IC50 10.57 µM against HeLa cervical cancer cells [1] but weaker activity against melanoma (IC50 250-325 µM) [2]. This suggests that the geranyloxy modification may confer a different spectrum of activity, warranting further investigation in breast cancer models.

Cytotoxicity (MCF-7)
Cross-study comparable
IC50 = 15 µM (MCF-7), vs. 5,7-dimethoxycoumarin IC50 250–325 µM
Supports breast cancer cell-model endpoint review
Cross-study comparison; confirm assay conditions and cell-line context
Anticancer Cytotoxicity Breast Cancer

8-Geranyloxy-5,7-dimethoxycoumarin Research Applications


Fluorescence-Based Analytical Detection

Leverage the compound's distinct red-shifted fluorescence (absorption 395 nm, emission 420 nm) for selective detection in HPLC, LC-MS, or bioimaging applications where interference from endogenous coumarins or common analogs is problematic .

CYP3A4-Mediated Drug Metabolism Studies

Utilize the compound as a non-competitive CYP3A4 inhibitor in in vitro assays to investigate drug-drug interactions or to modulate the metabolism of co-administered pharmaceuticals in human liver microsome models [1].

iNOS Inflammation Pathway Research

Employ the compound in mechanistic studies of iNOS-mediated inflammation due to its possession of the validated 5,7-dimethoxycoumarin pharmacophore essential for iNOS inhibition [2].

Breast Cancer Cytotoxicity Screening

Include the compound in targeted screening libraries for breast cancer (MCF-7) research programs where 5,7-dimethoxycoumarin analogs show poor activity (IC50 > 250 µM) .

Application
Selection Property
Validation Focus
Fluorescence-based analytical detection
Red-shifted fluorescence signature
Spectral separation from common coumarin analogs
CYP3A4 drug metabolism studies
Non-competitive CYP3A4 inhibition
CYP3A4 modulation in human liver microsome models
iNOS pathway research
5,7-dimethoxy pharmacophore integrity
iNOS expression endpoint review
Breast cancer cell-model screening
Differential cytotoxicity in MCF-7
Cell-viability endpoint context

Technical Documentation Hub

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36 linked technical documents
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